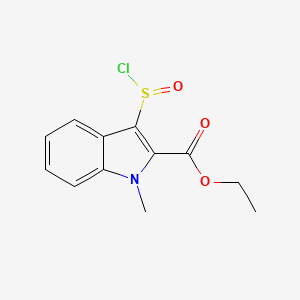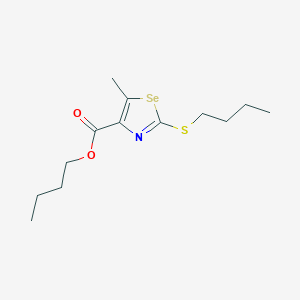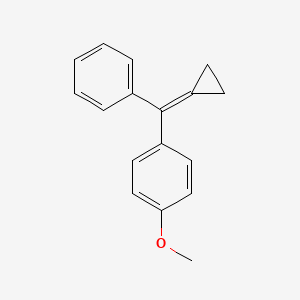![molecular formula C47H86NO9P B12592119 3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate CAS No. 425429-22-7](/img/structure/B12592119.png)
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid typically involves a multi-step process. One common method includes the reaction of dodecylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
For [2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate, the synthesis involves the phosphorylation of tocopherol (vitamin E) derivatives. This process usually requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-carboxyethyl(dodecyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using reagents like alkyl halides.
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate can undergo:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of tocopherol and phosphoric acid.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for hydrolysis and esterification reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential roles in cellular processes. They are used in the development of biochemical assays and as probes to study enzyme activities.
Medicine
In medicine, these compounds have potential therapeutic applications. They are investigated for their antioxidant properties and potential use in drug delivery systems.
Industry
Industrially, these compounds are used in the formulation of cosmetics, pharmaceuticals, and as additives in various products to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid involves its interaction with cellular membranes and proteins. It can modulate enzyme activities and influence cellular signaling pathways. The phosphate derivative of tocopherol acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid
- N-(2-carboxyethyl)-N-dodecyl-β-alanine
Uniqueness
3-[2-carboxyethyl(dodecyl)amino]propanoic acid is unique due to its long alkyl chain, which imparts hydrophobic properties, making it suitable for applications in lipid environments. The phosphate derivative of tocopherol is unique for its strong antioxidant properties, making it valuable in protecting biological systems from oxidative stress.
Conclusion
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a versatile compound with significant applications in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industry.
Propriétés
Numéro CAS |
425429-22-7 |
|---|---|
Formule moléculaire |
C47H86NO9P |
Poids moléculaire |
840.2 g/mol |
Nom IUPAC |
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C29H51O5P.C18H35NO4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h20-22H,9-19H2,1-8H3,(H2,30,31,32);2-16H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
OBMWLTCLUNTCRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

